molecular formula C25H21INO2P B14463321 (p-Nitrobenzyl)triphenylphosphonium iodide CAS No. 73805-86-4

(p-Nitrobenzyl)triphenylphosphonium iodide

Cat. No.: B14463321
CAS No.: 73805-86-4
M. Wt: 525.3 g/mol
InChI Key: XZVYBOONDXWWSA-UHFFFAOYSA-M
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Description

(p-Nitrobenzyl)triphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a p-nitrobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Nitrobenzyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with p-nitrobenzyl halides (such as p-nitrobenzyl bromide or p-nitrobenzyl chloride) in the presence of a suitable solvent like toluene. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the halide, resulting in the formation of the phosphonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(p-Nitrobenzyl)triphenylphosphonium iodide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.

Major Products

    p-Aminobenzyltriphenylphosphonium iodide.

    Substitution: Various substituted benzyltriphenylphosphonium salts.

    Elimination: Alkenes with a triphenylphosphonium group.

Mechanism of Action

The mechanism of action of (p-Nitrobenzyl)triphenylphosphonium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(p-Nitrobenzyl)triphenylphosphonium iodide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in various fields. The nitro group can be reduced to an amine, providing additional functionalization options compared to its methyl or isopropyl counterparts.

Properties

CAS No.

73805-86-4

Molecular Formula

C25H21INO2P

Molecular Weight

525.3 g/mol

IUPAC Name

(4-nitrophenyl)methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C25H21NO2P.HI/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

XZVYBOONDXWWSA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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